ALK-IN-1

説明

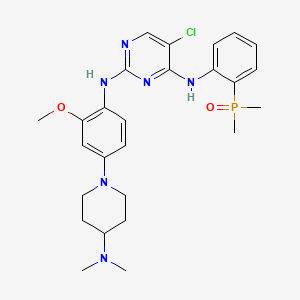

Structure

3D Structure

特性

IUPAC Name |

5-chloro-2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34ClN6O2P/c1-32(2)18-12-14-33(15-13-18)19-10-11-21(23(16-19)35-3)30-26-28-17-20(27)25(31-26)29-22-8-6-7-9-24(22)36(4,5)34/h6-11,16-18H,12-15H2,1-5H3,(H2,28,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDSPTSBIQCAIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34ClN6O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725416 |

Source

|

| Record name | 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197958-12-5 |

Source

|

| Record name | 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197958-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N2-(4-(4-(dimethylamino)-1-piperidinyl)-2-methoxyphenyl)-N4-(2-(dimethylphosphinyl)phenyl)-2,4-pyrimidinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197958125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-N2-(4-(4-(DIMETHYLAMINO)-1-PIPERIDINYL)-2-METHOXYPHENYL)-N4-(2-(DIMETHYLPHOSPHINYL)PHENYL)-2,4-PYRIMIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DGD69C6PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ALK-IN-1, a Brigatinib Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ALK-IN-1, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. This compound is identified as a brigatinib analog, specifically compound I-202 from patent US20130261106A1. Given the limited publicly available data on this compound, this guide will leverage the extensive research and clinical data on its close analog, brigatinib, to provide an in-depth understanding of its core mechanism of action, binding kinetics, cellular activity, and resistance profile.

Core Mechanism of Action

This compound, like brigatinib, is a tyrosine kinase inhibitor (TKI) that functions by directly targeting the ATP-binding pocket of the ALK protein.[1][2] In various cancers, chromosomal rearrangements or mutations lead to the formation of constitutively active ALK fusion proteins (e.g., EML4-ALK) or mutated ALK, which drive uncontrolled cell proliferation and survival.[3] By binding to the ATP-binding site, this compound competitively inhibits the binding of ATP, thereby preventing the autophosphorylation and activation of the ALK kinase domain.[1] This blockade of ALK activity leads to the suppression of downstream signaling pathways crucial for tumor cell growth and survival, ultimately inducing apoptosis (programmed cell death) in ALK-dependent cancer cells.[2][4]

Inhibition of Downstream Signaling Pathways

The constitutive activation of ALK triggers a cascade of downstream signaling pathways that are essential for tumorigenesis. This compound, by inhibiting ALK, effectively shuts down these critical pathways:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Inhibition of ALK by brigatinib leads to a decrease in the phosphorylation of AKT and downstream effectors like mTOR.[1][4]

-

RAS/MEK/ERK Pathway: This pathway is critical for cell proliferation and differentiation. Brigatinib treatment results in the suppression of ERK1/2 phosphorylation.[1][4]

-

JAK/STAT Pathway: This pathway is involved in cytokine signaling and cell growth. Brigatinib has been shown to inhibit the phosphorylation of STAT3.[1][4]

The following diagram illustrates the central role of ALK in activating these oncogenic signaling pathways and the point of intervention for this compound.

Quantitative Data on Inhibitory Activity

The potency of this compound is best understood through the extensive quantitative data available for brigatinib. The following tables summarize the in vitro inhibitory activity of brigatinib against wild-type ALK and a panel of clinically relevant ALK resistance mutations.

Table 1: In Vitro Kinase Inhibition of Brigatinib

| Kinase Target | IC₅₀ (nM) | Reference |

| Wild-Type ALK | 0.6 | [5] |

| ROS1 | 1.9 | [5] |

| FLT3 | 2.1 | [5] |

| FLT3 (D835Y) | 1.5 | [5] |

| EGFR (L858R) | 1.5 | [5] |

| IGF-1R | 148-397 | [5] |

| INSR | >3000 | [5] |

Table 2: Cellular Inhibitory Activity of Brigatinib against ALK and its Mutants

| Cell Line/Target | IC₅₀ (nM) | Reference |

| EML4-ALK (H2228 cells) | 14 | [6] |

| NPM-ALK (Karpas-299 cells) | 4-31 | [4] |

| ALK (C1156Y) | 0.6 | [7] |

| ALK (F1174L) | 1.4 | [7] |

| ALK (L1196M) | 1.7 | [7] |

| ALK (G1202R) | 4.9 | [7] |

| ALK (R1275Q) | 6.6 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ALK inhibitors like brigatinib.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the purified ALK enzyme by 50% (IC₅₀).

Protocol:

-

Reagents and Materials:

-

Purified recombinant human ALK kinase domain.

-

Peptide substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).

-

Adenosine-5'-triphosphate (ATP).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

This compound (or brigatinib) serially diluted in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well microplates.

-

-

Procedure: a. Prepare a solution of the ALK enzyme in the kinase assay buffer. b. Add the serially diluted inhibitor to the wells of the microplate. c. Add the ALK enzyme solution to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagent according to the manufacturer's protocol. g. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Proliferation Assay

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Protocol:

-

Reagents and Materials:

-

ALK-positive cancer cell lines (e.g., H2228, Karpas-299).

-

ALK-negative cancer cell line for selectivity assessment (e.g., A549).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound (or brigatinib) serially diluted in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).

-

-

Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. The next day, treat the cells with serial dilutions of the inhibitor. Include a vehicle control (DMSO). c. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator. d. Add the cell viability reagent to each well according to the manufacturer's protocol. e. Measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT) using a plate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis of ALK Signaling

This technique is used to detect changes in the phosphorylation status of ALK and its downstream effector proteins following inhibitor treatment.

Protocol:

-

Reagents and Materials:

-

ALK-positive cancer cell line (e.g., H2228).

-

This compound (or brigatinib).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total ALK, anti-phospho-STAT3 (e.g., Tyr705), anti-total STAT3, anti-phospho-AKT (e.g., Ser473), anti-total AKT, anti-phospho-ERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) detection reagent.

-

-

Procedure: a. Culture and treat the cells with the inhibitor at various concentrations and for different time points. b. Lyse the cells and determine the protein concentration of the lysates. c. Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and then apply the ECL detection reagent. h. Visualize the protein bands using a chemiluminescence imaging system.

Resistance Profile

Despite the high potency of next-generation ALK inhibitors like brigatinib, acquired resistance can emerge. The mechanisms of resistance can be broadly categorized as:

-

On-target resistance: This involves the development of secondary mutations in the ALK kinase domain that reduce the binding affinity of the inhibitor. While brigatinib is effective against many crizotinib-resistant mutations, mutations like G1202R can still confer resistance.[6]

-

Off-target resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK. Examples include the activation of EGFR or MET signaling.

Conclusion

This compound, as a brigatinib analog, is a highly potent and selective inhibitor of ALK and its clinically relevant mutant forms. Its mechanism of action involves the direct inhibition of the ALK tyrosine kinase, leading to the suppression of key downstream signaling pathways and subsequent induction of apoptosis in ALK-dependent cancer cells. The comprehensive data on brigatinib provides a strong foundation for understanding the therapeutic potential of this compound. Further preclinical and clinical investigations will be crucial to fully elucidate its efficacy and safety profile.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. 1stoncology.com [1stoncology.com]

- 4. New preclinical data on novel TKI brigantinib for ALK lung cancer - ecancer [ecancer.org]

- 5. Brigatinib: Development History and Preclinical Studies_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. worldwide.promega.com [worldwide.promega.com]

ALK-IN-1: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ALK-IN-1, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details its chemical structure, a plausible synthetic route, its biological activity against various kinases, and the signaling pathways it targets. Experimental protocols for key assays are also provided to facilitate further research and development.

Core Structure and Nomenclature

This compound, also known as a brigatinib analog, is a small molecule inhibitor belonging to the 2,4-diaminopyrimidine class of compounds. Its chemical structure is characterized by a central pyrimidine scaffold with distinct substitutions at the 2 and 4 positions, contributing to its high affinity and selectivity for the ALK kinase domain.

IUPAC Name: 5-chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine[1]

Chemical Formula: C26H34ClN6O2P[1]

Molecular Weight: 529.0 g/mol

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential construction of the substituted pyrimidine core. While a specific, detailed protocol for this compound is not publicly available in peer-reviewed literature, a plausible synthetic route can be derived from the known synthesis of its close analog, Brigatinib (AP26113). The general strategy involves the synthesis of two key aniline intermediates followed by their sequential coupling to a dichloropyrimidine core.

Experimental Protocol: Plausible Synthesis of this compound

Step 1: Synthesis of Intermediate 1 (2,5-dichloro-N-(2-(dimethylphosphinyl)phenyl)pyrimidin-4-amine)

-

To a solution of 2,4,5-trichloropyrimidine in a suitable solvent such as DMF, add 2-(dimethylphosphoryl)aniline and a base (e.g., K2HPO4).

-

Heat the reaction mixture at a suitable temperature (e.g., 65°C) for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2 (N1-(4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)ethane-1,2-diamine)

-

Synthesize 1-(4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)ethan-1-one from commercially available starting materials.

-

Reduce the nitro group of a precursor molecule to an aniline using a standard reduction method (e.g., palladium-catalyzed hydrogenation). This will yield the aniline intermediate required for the subsequent coupling reaction.

Step 3: Synthesis of this compound

-

In a suitable solvent, dissolve Intermediate 1 and Intermediate 2.

-

Add an acid catalyst (e.g., HCl) and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Biological Activity and Data Presentation

This compound is a highly potent inhibitor of ALK and has shown activity against various ALK fusion proteins and resistance mutations. It also exhibits inhibitory activity against other kinases, though with lower potency.

Quantitative Data Summary

| Target Kinase/Cell Line | IC50 (nM) | Assay Type | Reference |

| Kinase Assays | |||

| ALK (wild-type) | 0.6 | Enzymatic | [2][3] |

| ROS1 | 0.9 | Enzymatic | [4] |

| FLT3 | 2.1 | Enzymatic | [4] |

| IGF-1R | 38 | Enzymatic | [5] |

| Insulin Receptor | 262 | Enzymatic | [5] |

| EGFR (L858R/T790M) | 29-160 | Enzymatic | [2] |

| Cell-Based Assays | |||

| Karpas-299 (ALK+) | 29 | Cell Viability | [4] |

| H2228 (EML4-ALK) | 14 | Cell Viability | [5] |

| Ba/F3 (EML4-ALK) | 14 | Cell Viability | [5] |

| Ba/F3 (EML4-ALK G1202R) | 184 | Cell Viability | [1] |

| ALK-negative cell lines | >1000 | Cell Viability | [5] |

Mechanism of Action and Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as chromosomal rearrangements, drives oncogenesis by activating downstream signaling pathways.[6] These pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, are crucial for cell proliferation, survival, and differentiation.[7] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades. This leads to the induction of apoptosis in cancer cells that are dependent on ALK signaling.

Key Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

General Protocol:

-

Reagents and Materials: Recombinant human ALK enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and this compound. A suitable kinase assay buffer is also required.

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a microplate, add the ALK enzyme to each well containing the different concentrations of this compound.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at a specific temperature for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., ADP-Glo™).

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

-

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cell lines.

General Protocol (using a tetrazolium-based assay like MTT or WST-1):

-

Cell Culture: Culture the desired cancer cell lines (both ALK-positive and ALK-negative as a control) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement:

-

Add the tetrazolium salt reagent (e.g., MTT or WST-1) to each well and incubate for a few hours.[9]

-

If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[10][11]

-

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. For specific experimental applications, it is recommended to consult the primary literature and optimize protocols for the specific experimental setup.

References

- 1. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anaplastic lymphoma kinase: Role in cancer and therapy perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Discovery and Characterization of Alectinib: A Highly Selective and Potent ALK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the expression of constitutively active ALK fusion proteins, which are potent oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[2] These aberrant ALK proteins activate downstream signaling pathways, such as the PI3K/AKT and STAT3 pathways, promoting uncontrolled cell proliferation and survival.[1] The discovery of ALK as an oncogenic driver has spurred the development of targeted therapies, with ALK inhibitors demonstrating significant clinical efficacy.[3]

Alectinib (formerly CH5424802) is a second-generation, orally bioavailable, and highly selective and potent inhibitor of ALK.[2] It was developed to address the clinical challenge of resistance to first-generation ALK inhibitors, such as crizotinib, which can be driven by secondary mutations in the ALK kinase domain (e.g., the L1196M gatekeeper mutation).[2][3] Alectinib has demonstrated potent antitumor activity in both crizotinib-sensitive and resistant models and has shown significant efficacy in treating ALK-positive NSCLC, including disease in the central nervous system.[4][5] This technical guide provides an in-depth overview of the discovery, biochemical and cellular characterization, and mechanism of action of alectinib.

Quantitative Data Presentation

The inhibitory activity of alectinib has been extensively characterized through a variety of biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its high potency and selectivity for ALK.

Table 1: Biochemical Potency of Alectinib Against Wild-Type and Mutant ALK

| Target | Assay Format | IC50 (nM) | Ki (nM) | Kd (nM) | Reference(s) |

| ALK (Wild-Type) | Cell-free enzymatic assay | 1.9 | 0.83 | 2.4 | [6][7] |

| ALK L1196M | Cell-free enzymatic assay | - | 1.56 | - | [6] |

| ALK F1174L | Cell-free enzymatic assay | 1 | - | - | [6][7] |

| ALK R1275Q | Cell-free enzymatic assay | 3.5 | - | - | [6][7] |

Table 2: Cellular Activity of Alectinib in ALK-Positive Cancer Cell Lines

| Cell Line | Cancer Type | ALK Alteration | Assay Type | GI50/IC50 (nM) | Reference(s) |

| KARPAS-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Growth Inhibition | 3 | [6][7] |

| SR | Anaplastic Large-Cell Lymphoma | NPM-ALK | Growth Inhibition | 6.9 | [6] |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Growth Inhibition | 53 | [5] |

| NB-1 | Neuroblastoma | ALK amplification | Growth Inhibition | 4.5 | [5] |

Table 3: Kinase Selectivity Profile of Alectinib

| Kinase Target | IC50 (nM) | Fold Selectivity vs. ALK | Reference(s) |

| ALK | 1.9 | 1 | [8] |

| LTK | ≤10 | ~5 | [8] |

| GAK | ≤10 | ~5 | [8] |

| KDR (VEGFR2) | 1400 | >700 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of alectinib.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.

Materials:

-

Recombinant human ALK kinase domain

-

Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

-

ATP (Adenosine triphosphate)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Alectinib (or other test compounds) dissolved in DMSO

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Prepare a serial dilution of alectinib in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Add the diluted alectinib solution to the wells of a 384-well plate.

-

Add the recombinant ALK enzyme and the biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km for ALK.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

-

Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the development of the FRET signal.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

-

Calculate the ratio of the emission at 665 nm to that at 615 nm.

-

Determine the percent inhibition for each alectinib concentration relative to DMSO controls and calculate the IC50 value using a non-linear regression model.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of alectinib on the proliferation and viability of cancer cells.

Materials:

-

ALK-positive cancer cell lines (e.g., KARPAS-299, NCI-H2228) and ALK-negative control cell lines.

-

Appropriate cell culture medium and supplements.

-

Alectinib (or other test compounds) dissolved in DMSO.

-

96-well clear-bottom, opaque-walled microplates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Luminometer plate reader.

Procedure:

-

Harvest and count cells, then seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.

-

Prepare a serial dilution of alectinib in cell culture medium.

-

Remove the existing medium from the cell plates and add the medium containing the various concentrations of alectinib.

-

Incubate the plates for a specified period (e.g., 72 or 96 hours).

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each alectinib concentration relative to DMSO-treated control cells and determine the GI50/IC50 value using a non-linear regression model.

Western Blot Analysis of ALK Signaling Pathway

This method is used to assess the effect of alectinib on the phosphorylation status of ALK and its downstream signaling proteins.

Materials:

-

ALK-positive cancer cell lines (e.g., NCI-H2228).

-

Alectinib dissolved in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of alectinib or DMSO for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the effect of alectinib on protein phosphorylation.

Visualizations

ALK Signaling Pathway and Inhibition by Alectinib

References

- 1. selleckchem.com [selleckchem.com]

- 2. CH5424802, a selective ALK inhibitor capable of blocking the resistant gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alectinib: a selective, next-generation ALK inhibitor for treatment of ALK-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective ALK inhibitor alectinib with potent antitumor activity in models of crizotinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor activity of the selective ALK inhibitor alectinib in models of intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Evaluation of Alectinib-Loaded Dendrimer Nanoparticles as a Drug Delivery System for Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleck.co.jp [selleck.co.jp]

- 8. In vitro and in vivo anti-tumor activity of alectinib in tumor cells with NCOA4-RET - PMC [pmc.ncbi.nlm.nih.gov]

ALK-IN-1: A Technical Guide to Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target profile and kinase selectivity of ALK-IN-1, a representative potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The information presented herein is intended to support research and development efforts in the field of targeted cancer therapy.

Introduction to ALK and its Role in Cancer

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several types of cancer, genetic alterations such as chromosomal rearrangements, mutations, or amplifications can lead to the constitutive activation of ALK.[1] These alterations transform ALK into a potent oncogenic driver, promoting uncontrolled cell proliferation, survival, and metastasis.[1] The most well-known ALK fusion protein is EML4-ALK, which is found in a subset of non-small cell lung cancer (NSCLC) patients.[2] Other cancers where ALK alterations are implicated include anaplastic large cell lymphoma (ALCL), neuroblastoma, and inflammatory myofibroblastic tumors.[3]

The central role of aberrant ALK signaling in these malignancies has made it a prime therapeutic target. Small molecule ALK inhibitors that block the kinase activity of the ALK protein have demonstrated significant clinical efficacy in patients with ALK-positive cancers.[4]

This compound Target Profile

This compound is a hypothetical, highly selective, ATP-competitive small molecule inhibitor designed to target the kinase domain of ALK. Its target profile is characterized by potent inhibition of wild-type ALK and various oncogenic fusion proteins and mutants. The following table summarizes the representative biochemical and cellular activities of this compound.

Table 1: Representative Target Profile of this compound

| Target | Assay Type | IC50 / Kd (nM) | Notes |

| Biochemical Assays | |||

| Wild-type ALK | Enzymatic Assay (Ki) | < 1 | High-affinity binding to the ATP pocket. |

| EML4-ALK Variant 1 | Enzymatic Assay (IC50) | < 5 | Potent inhibition of the most common fusion variant. |

| NPM-ALK | Enzymatic Assay (IC50) | < 5 | Effective against the fusion protein found in ALCL. |

| ALK L1196M | Enzymatic Assay (IC50) | < 10 | Activity against a common crizotinib-resistant "gatekeeper" mutation. |

| ALK G1202R | Enzymatic Assay (IC50) | 50-100 | Moderate activity against a resistance mutation that confers resistance to some second-generation inhibitors. |

| Cellular Assays | |||

| H3122 (EML4-ALK) | Cell Proliferation (EC50) | < 20 | Potent inhibition of ALK-dependent cancer cell growth. |

| Karpas-299 (NPM-ALK) | Cell Proliferation (EC50) | < 20 | Strong anti-proliferative effect in an ALCL cell line. |

| Ba/F3 (EML4-ALK L1196M) | Cell Proliferation (EC50) | < 50 | Overcomes a key resistance mechanism in a cellular model. |

Note: The data presented in this table is illustrative and representative of a highly selective ALK inhibitor. Actual values for any specific inhibitor would need to be determined experimentally.

Kinase Selectivity Profile of this compound

A critical attribute of a high-quality kinase inhibitor is its selectivity, which is the ability to inhibit the intended target kinase without significantly affecting other kinases in the human kinome. High selectivity can minimize off-target side effects and improve the therapeutic window. The kinase selectivity of this compound is typically assessed by screening against a large panel of kinases.

Table 2: Representative Kinase Selectivity of this compound (KINOMEscan™ Panel)

| Kinase | % Control at 1 µM | Kd (nM) |

| ALK | < 1 | < 1 |

| LTK | < 10 | 10-50 |

| ROS1 | 10-30 | 100-500 |

| INSR | > 50 | > 1000 |

| IGF1R | > 50 | > 1000 |

| MET | > 70 | > 1000 |

| ABL1 | > 90 | > 10000 |

| SRC | > 90 | > 10000 |

| EGFR | > 90 | > 10000 |

| VEGFR2 | > 90 | > 10000 |

Note: This table presents representative data for a highly selective ALK inhibitor. The "% Control" value in a KINOMEscan™ assay indicates the percentage of the kinase that remains bound to the immobilized ligand in the presence of the inhibitor; a lower number signifies stronger binding of the inhibitor to the kinase. The data illustrates high selectivity for ALK with minimal activity against a broad range of other kinases.

ALK Signaling Pathway

Constitutively active ALK fusion proteins activate several downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1] this compound exerts its therapeutic effect by inhibiting these pathways.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate determination of an inhibitor's target profile and selectivity. Below are methodologies for key experiments.

KINOMEscan™ Kinase Selectivity Profiling

This method is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

Principle: Test compounds are profiled for their ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

Workflow:

Detailed Steps:

-

Preparation: Recombinant, DNA-tagged kinases are prepared. A broad-spectrum kinase inhibitor is immobilized on a solid support. The test compound (this compound) is serially diluted.

-

Competition Assay: The DNA-tagged kinase, immobilized ligand, and test compound are incubated together to allow binding to reach equilibrium.

-

Washing: The solid support is washed to remove any kinase that is not bound to the immobilized ligand.

-

Elution and Quantification: The kinase that remains bound to the solid support is eluted, and the amount is quantified by qPCR of the DNA tag.

-

Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. Results are typically expressed as "% Control," where a lower percentage indicates a stronger interaction between the compound and the kinase. For potent binders, a full dose-response curve is generated to determine the dissociation constant (Kd).

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure inhibitor binding to the kinase active site.

Principle: The assay is based on the binding of a fluorescently labeled, ATP-competitive "tracer" to a europium-labeled anti-tag antibody that is bound to the kinase. When both the tracer and the antibody are bound to the kinase, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.

Workflow:

Detailed Steps:

-

Reagent Preparation: Prepare solutions of the tagged kinase, Eu-labeled anti-tag antibody, fluorescent tracer, and serial dilutions of the test compound (this compound).

-

Assay Assembly: In a microplate, combine the test compound, the kinase/antibody mixture, and the tracer.

-

Incubation: Incubate the plate at room temperature to allow the binding reactions to reach equilibrium.

-

TR-FRET Measurement: Read the plate on a TR-FRET-compatible reader, exciting at ~340 nm and measuring the emission at 615 nm (europium reference) and 665 nm (FRET signal).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Cellular Proliferation Assay

This assay measures the ability of an inhibitor to suppress the growth of cancer cells that are dependent on ALK signaling.

Principle: ALK-positive cancer cells are treated with a range of inhibitor concentrations. After a period of incubation, cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

Detailed Steps:

-

Cell Plating: Seed ALK-positive cells (e.g., H3122) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a DMSO-only control.

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

-

Viability Measurement: Add CellTiter-Glo® reagent to each well and measure the resulting luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Normalize the luminescence data to the DMSO control and plot against the inhibitor concentration to determine the EC50 value.

Conclusion

This compound represents a new generation of highly potent and selective ALK inhibitors with the potential to overcome some of the limitations of earlier-generation drugs. Its well-defined target profile and high kinase selectivity, as determined by rigorous biochemical and cellular assays, underscore its promise as a valuable tool for research and a candidate for further therapeutic development in the treatment of ALK-driven cancers. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this and other kinase inhibitors.

References

Unraveling the Binding Affinity of ALK-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of ALK-IN-1, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's interaction with its targets.

Quantitative Binding Affinity of this compound

| Target Kinase | Method | Metric | Value (nM) |

| CAMKK2 | Isothermal Titration Calorimetry (ITC) | Kd | 4.4 - 23.3[1][2] |

| ALK-positive KARPAS299 cells | Cell Proliferation Assay | EC50 | 127[3] |

Note: The dissociation constant (Kd) is a measure of the binding affinity of a ligand to a protein, where a lower Kd value indicates a stronger binding affinity. The half-maximal effective concentration (EC50) in a cell-based assay reflects the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Understanding the methodologies used to determine binding affinity is critical for interpreting the data. Below are detailed protocols for key experiments relevant to characterizing inhibitors like this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during a binding event.

Methodology for this compound binding to CAMKK2: [1][2]

-

Protein and Ligand Preparation:

-

The kinase domain of CAMKK2 protein was extensively dialyzed against a gel filtration buffer.

-

The dialysis buffer was subsequently used to dilute the this compound inhibitor to the desired concentration.

-

-

ITC Experiment:

-

The CAMKK2 kinase domain solution was placed in the sample cell of the calorimeter.

-

The this compound solution was loaded into the injection syringe.

-

The concentration of this compound used was 20.1 µM, and the concentration of the CAMKK2 kinase domain was 201 µM.[2]

-

A series of small injections (1.5 µL) of the this compound solution were made into the sample cell containing the CAMKK2 protein.

-

A time interval of 180 seconds was maintained between each injection to allow the system to return to thermal equilibrium.

-

-

Data Analysis:

-

The heat changes associated with each injection were measured.

-

The resulting data was analyzed using software such as NITPIC and SEDPHAT to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

General Kinase Assay Protocol (Example: LanthaScreen™ Kinase Assay)

Biochemical kinase assays are fundamental for determining the inhibitory activity of a compound against a specific kinase. The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

General Workflow:

-

Reagent Preparation:

-

Prepare a solution of the ALK kinase in the appropriate kinase reaction buffer.

-

Prepare a solution of the substrate (e.g., a fluorescently labeled peptide) and ATP.

-

Prepare serial dilutions of the inhibitor (this compound).

-

-

Assay Procedure:

-

Add the kinase and inhibitor solutions to the wells of a microplate and incubate for a short period to allow for binding.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Stop the reaction by adding a solution containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

-

Signal Detection and Data Analysis:

-

After an incubation period to allow for antibody binding, the plate is read on a TR-FRET-compatible plate reader.

-

The TR-FRET ratio is calculated from the emission signals of the acceptor and donor fluorophores.

-

The data is then plotted as the TR-FRET ratio against the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the ALK signaling pathway and a typical experimental workflow for determining binding affinity.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when activated, triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Dysregulation of ALK signaling is a key driver in several cancers.

Caption: The ALK signaling pathway and its downstream effectors.

Experimental Workflow for Determining Binding Affinity

The process of determining the binding affinity of a compound like this compound involves a series of well-defined steps, from initial high-throughput screening to detailed biophysical characterization.

Caption: Workflow for inhibitor binding affinity determination.

References

The Chemical Properties and Stability of ALK-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, stability, and biological activity of ALK-IN-1, a potent and highly selective Anaplastic Lymphoma Kinase (ALK) inhibitor. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound.

Chemical Properties

This compound, a brigatinib analog, is a small molecule inhibitor of the ALK receptor tyrosine kinase.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 5-chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | [3] |

| CAS Number | 1197958-12-5 | [2][3] |

| Molecular Formula | C26H34ClN6O2P | [2][3] |

| Molecular Weight | 529.01 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [3] |

| Solubility | DMSO: ≥50 mg/mL (≥94.52 mM) | [1] |

| DMF: 30 mg/mL | [3] | |

| Ethanol: ≥25 mg/mL | [3] | |

| PBS (pH 7.2): 0.3 mg/mL | [3] | |

| In Vitro Potency (IC50) | ALK: 0.07 nM | [3] |

| IGF-1R: 3.2 nM | [3] | |

| InsR: 100 nM | [3] | |

| Karpas-299 (ALK+ lymphoma cells): 41.5 nM | [3] | |

| U937 (ALK- cells): 1,718 nM | [3] |

Stability and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and activity.

| Condition | Duration | Reference |

| Powder (-20°C) | 3 years | [1] |

| Powder (4°C) | 2 years | [1] |

| In Solvent (-80°C) | 2 years | [1] |

| In Solvent (-20°C) | 1 year | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the kinase activity of ALK. In various cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive activation of the ALK kinase domain.[4][5] This aberrant signaling drives cell proliferation, survival, and metastasis through the activation of several downstream pathways, including the JAK/STAT, PI3K/AKT, and RAS/ERK pathways.[4][6] Brigatinib, the analog of this compound, has been shown to inhibit ALK autophosphorylation and the activation of downstream signaling proteins such as STAT3, AKT, and ERK1/2.[7]

Below is a diagram illustrating the ALK signaling pathway and the point of inhibition by this compound.

Caption: ALK signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of ALK inhibitors like this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

ALK-positive cancer cell line (e.g., Karpas-299)

-

Appropriate cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

-

Cell Treatment: Add 100 µL of the diluted this compound or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

References

- 1. Anti-human Activin Receptor-like Kinase 1 (ALK1) Antibody Attenuates Bone Morphogenetic Protein 9 (BMP9)-induced ALK1 Signaling and Interferes with Endothelial Cell Sprouting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 7. profiles.foxchase.org [profiles.foxchase.org]

Investigating the Pharmacokinetics of ALK Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "ALK-IN-1" did not yield sufficient pharmacokinetic data. This guide will utilize the well-characterized Anaplastic Lymphoma Kinase (ALK) inhibitor, Alectinib, as a representative molecule to illustrate the requested in-depth technical guide. The data and methodologies presented herein pertain to Alectinib and serve as a template for the analysis of other ALK inhibitors.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of certain cancers, most notably non-small cell lung cancer (NSCLC).[1][2] The development of small molecule ALK inhibitors has revolutionized the treatment landscape for patients with ALK-rearranged malignancies.[2][3] Understanding the pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME)—of these inhibitors is paramount for optimizing dosing strategies, ensuring efficacy, and minimizing toxicity.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetic profile of Alectinib, a highly selective and potent second-generation ALK inhibitor.[6][7]

Pharmacokinetic Profile of Alectinib

The pharmacokinetic parameters of Alectinib have been extensively studied in both healthy subjects and patients with ALK-positive NSCLC.[7][8] A summary of the key quantitative data is presented in the tables below.

Table 1: Key Pharmacokinetic Parameters of Alectinib

| Parameter | Value | Population | Conditions |

| Absolute Bioavailability | 36.9% | Healthy Male Subjects | Single 600 mg oral dose[7] |

| Time to Maximum Plasma Concentration (Tmax) | 4 - 6 hours | Patients with ALK-positive NSCLC | Fed conditions[7][9] |

| Apparent Clearance (CL/F) | 81.9 L/h | Patients with ALK-positive NSCLC | Multiple 600 mg oral doses[10] |

| Volume of Distribution (Vd) | 475 L | Healthy Male Subjects | Intravenous microdose[7] |

| Elimination Half-Life (t1/2) | 32.5 hours (Geometric Mean) | Patients with ALK-positive NSCLC | Multiple 600 mg oral doses[10] |

| Plasma Protein Binding | >99% | In vitro (Human Plasma) | Concentration independent[9] |

Table 2: Excretion Profile of Alectinib and its Metabolites

| Excretion Route | Total Radioactivity Recovery | Form of Excreted Drug |

| Feces | 97.8% | Unchanged Alectinib (84%), Metabolite M4 (5.8%), Metabolites M1a/b (7.2%), Metabolite M6 (0.2%)[6][7] |

| Urine | 0.456% | Negligible[6][7] |

Experimental Protocols

The pharmacokinetic data presented above were derived from meticulously designed clinical and preclinical studies. The following sections detail the methodologies for key experiments.

Absolute Bioavailability and Mass Balance Study

This study aimed to determine the absolute bioavailability, metabolism, and excretion of Alectinib.

-

Study Design: A two-period, single-sequence crossover study in healthy male subjects.[7]

-

Period 1: Co-administration of a 50 μg radiolabeled intravenous microdose of Alectinib with a single 600 mg oral dose of Alectinib.[7]

-

Period 2: Administration of a single 600 mg oral dose of radiolabeled Alectinib.[7]

-

Sample Collection: Serial blood samples were collected to determine plasma concentrations of Alectinib and its metabolites. Urine and feces were collected to quantify the excretion of radioactivity.[7]

-

Analytical Method: Plasma, urine, and fecal samples were analyzed using liquid scintillation counting to measure total radioactivity and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Alectinib and its metabolites.

Population Pharmacokinetic (PK) Modeling

Population PK models were developed to characterize the pharmacokinetics of Alectinib and its major active metabolite, M4, in patients.

-

Data Source: Plasma concentration data from Phase I/II clinical studies in patients with ALK-positive NSCLC who had failed crizotinib treatment.[8]

-

Modeling Approach: The pharmacokinetic profiles were best described by two separate open one-compartment models with sequential zero/first-order input and first-order elimination for both Alectinib and M4.[8]

-

Covariate Analysis: The influence of various patient characteristics (e.g., body weight, age, sex) on the pharmacokinetic parameters was evaluated. Body weight was identified as a significant covariate for clearance and volume of distribution.[8]

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades that promote cell survival, proliferation, and differentiation.[1] ALK activation can occur through ligand binding or, in the context of cancer, through chromosomal rearrangements that lead to the formation of fusion proteins (e.g., EML4-ALK).[1][11][12] These fusion proteins can dimerize and autophosphorylate, leading to constitutive activation of downstream pathways.

Caption: Simplified ALK signaling pathway and the point of inhibition by Alectinib.

Experimental Workflow for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters involves a systematic workflow from sample collection to data analysis.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. allucent.com [allucent.com]

- 6. Absorption, distribution, metabolism and excretion (ADME) of the ALK inhibitor alectinib: results from an absolute bioavailability and mass balance study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Pharmacometric analyses of alectinib to facilitate approval of the optimal dose for the first‐line treatment of anaplastic lymphoma kinase–positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Findings reveal new mechanism of activation for ALK - St. Jude Children’s Research Hospital [stjude.org]

- 12. miragenews.com [miragenews.com]

Methodological & Application

Application Notes and Protocols for ALK-IN-1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the production of aberrant ALK fusion proteins, which are potent oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[2][3][4] These oncogenic ALK variants exhibit constitutive kinase activity, leading to the activation of downstream signaling pathways that promote uncontrolled cell proliferation and survival.[2][3][5]

The primary signaling cascades activated by oncogenic ALK include the Phosphoinositide 3-kinase (PI3K)/AKT, RAS/Mitogen-activated protein kinase (MEK)/Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways.[2][3] ALK inhibitors are a class of targeted therapies designed to block the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling pathways.[1][2] This specific mechanism of action leads to the induction of apoptosis and a halt in the proliferation of ALK-dependent cancer cells.[5]

ALK-IN-1 is a potent and selective small molecule inhibitor of ALK. These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound.

Data Presentation

The inhibitory activity of this compound is summarized in the table below, with representative data from well-characterized ALK inhibitors, Crizotinib and Alectinib, for comparison.

| Assay Type | Cell Line / Enzyme | Inhibitor | IC50 (nM) |

| Biochemical Assay | Recombinant ALK | This compound | User-determined |

| Recombinant ALK | Alectinib | 1.9[5] | |

| Recombinant ALK | Crizotinib | 5 - 25[6] | |

| Cell-Based Assays | |||

| Phosphorylation | NCI-H2228 (NSCLC) | This compound | User-determined |

| Viability | NCI-H2228 (NSCLC) | This compound | User-determined |

| NCI-H2228 (NSCLC) | Alectinib | 30 (for H3122)[7] | |

| Various Cell Lines | Crizotinib | ~25[8] |

Signaling Pathway

Experimental Protocols

Biochemical ALK Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro potency of this compound against recombinant ALK enzyme by measuring the amount of ADP produced in the kinase reaction.

Workflow:

Materials:

-

Recombinant human ALK enzyme

-

ALK substrate (e.g., a suitable peptide)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

384-well white opaque plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Add 2.5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of ALK enzyme diluted in Kinase Reaction Buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of a mix of ALK substrate and ATP in Kinase Reaction Buffer. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay conditions.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cell-Based ALK Phosphorylation Assay (Western Blot)

This protocol is designed to assess the ability of this compound to inhibit the autophosphorylation of ALK in a cellular context.

Workflow:

Materials:

-

ALK-positive cancer cell line (e.g., NCI-H2228)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ALK, anti-total-ALK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed NCI-H2228 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ALK, total ALK, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phospho-ALK signal to the total ALK and loading control signals.

-

Determine the concentration of this compound that causes a 50% reduction in ALK phosphorylation (IC50).

-

Cell Viability Assay (MTT or CCK-8 Assay)

This protocol measures the effect of this compound on the proliferation and viability of ALK-positive cancer cells.

Materials:

-

ALK-positive cancer cell line (e.g., NCI-H2228)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS) or Cell Counting Kit-8 (CCK-8)

-

Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed NCI-H2228 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[9]

-

Compound Treatment:

-

Viability Measurement (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT solution to each well.[9]

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[9]

-

Read the absorbance at 570 nm using a microplate reader.[9]

-

-

Viability Measurement (CCK-8 Assay):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

-

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 7. ulab360.com [ulab360.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. kinaselogistics.com [kinaselogistics.com]

Application Notes and Protocols for Using ALK-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development of the nervous system. Dysregulation of ALK activity, most commonly through chromosomal rearrangements leading to fusion proteins (e.g., EML4-ALK), is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] These oncogenic fusion proteins lead to constitutive activation of the ALK kinase domain, which in turn activates downstream signaling pathways crucial for cell proliferation, survival, and differentiation, such as the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.[2][3]

ALK-IN-1 (also known as AP26113-analog) is a potent and selective small molecule inhibitor of ALK.[4][5] It is an analog of Brigatinib (AP26113), a second-generation ALK inhibitor.[4][5] this compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of ALK, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[3][6] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity and effects on cancer cells.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the reported potency of this compound against wild-type ALK and its effect on the proliferation of cancer cell lines harboring ALK fusions.

| Assay Type | Target/Cell Line | IC50/Potency | Reference |

| Cell-Free Kinase Assay | Wild-Type ALK | 0.07 nM | [4] |

| Cell-Free Kinase Assay | Wild-Type ALK | 0.62 nM | [5][7] |

| Cell Proliferation Assay | EML4-ALK or NPM-ALK positive cell lines | 4-31 nM | [8] |

Note: IC50 values can vary between different experimental systems and conditions. It is recommended that researchers determine the IC50 of this compound in their specific cell lines of interest.

Signaling Pathway and Mechanism of Action

Constitutively active ALK fusion proteins promote cancer cell survival and proliferation through the activation of multiple downstream signaling pathways. This compound inhibits the kinase activity of ALK, leading to the suppression of these critical pathways.

Experimental Protocols

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

ALK-positive cancer cell line (e.g., H3122, SU-DHL-1) and an ALK-negative control cell line.

-

Complete cell culture medium.

-

This compound (stock solution in DMSO).

-

96-well clear or opaque-walled microplates.

-

MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

DMSO (for MTT assay) or a microplate reader capable of luminescence detection (for CellTiter-Glo®).

-

Multichannel pipette.

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

For MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Western Blot Analysis of ALK Phosphorylation and Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of ALK and its key downstream signaling proteins.

Materials:

-

ALK-positive cancer cell line.

-

Complete cell culture medium.

-

This compound (stock solution in DMSO).

-

6-well plates.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total-ALK, anti-phospho-AKT (e.g., Ser473), anti-total-AKT, anti-phospho-ERK1/2 (e.g., Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

-